molecular formula C30H39ClN2O5 B10894196 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10894196
M. Wt: 543.1 g/mol
InChI Key: SOVOLCNLGCFJGB-SGEDCAFJSA-N
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Description

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 4-chlorobenzoyl group, which is then coupled with other intermediates through a series of reactions including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols .

Scientific Research Applications

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Properties

Molecular Formula

C30H39ClN2O5

Molecular Weight

543.1 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H39ClN2O5/c1-4-7-16-32(17-8-5-2)18-9-19-33-27(22-12-15-24(34)25(20-22)38-6-3)26(29(36)30(33)37)28(35)21-10-13-23(31)14-11-21/h10-15,20,27,34-35H,4-9,16-19H2,1-3H3/b28-26-

InChI Key

SOVOLCNLGCFJGB-SGEDCAFJSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OCC

Origin of Product

United States

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